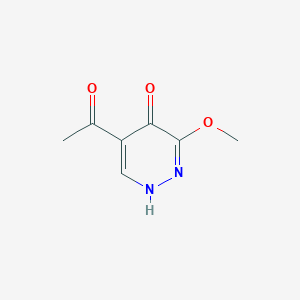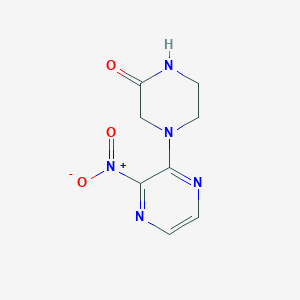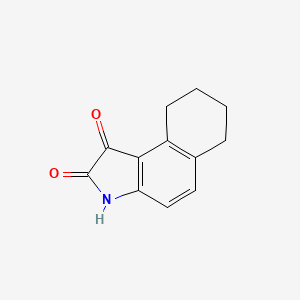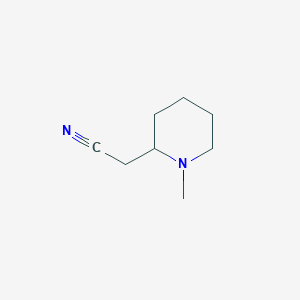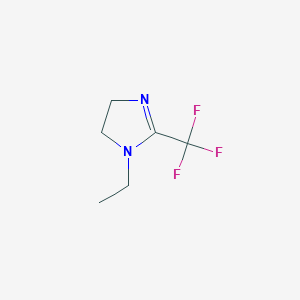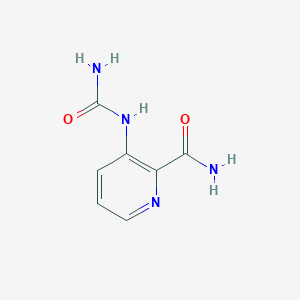
4-(trans-4-Ethylcyclohexyl)-4'-(trifluoromethyl)-1,1'-biphenyl
Descripción general
Descripción
4-(trans-4-Ethylcyclohexyl)-4'-(trifluoromethyl)-1,1'-biphenyl, commonly known as ETC-216, is a chemical compound that has been extensively studied for its potential applications in scientific research. ETC-216 is a member of the family of cyclohexyl biphenyls, which are known for their unique physicochemical properties and diverse biological activities.
Mecanismo De Acción
The mechanism of action of ETC-216 is not well understood. However, it has been proposed that ETC-216 interacts with cell membranes and alters their physical properties, leading to changes in cellular signaling pathways.
Biochemical and Physiological Effects:
ETC-216 has been shown to exhibit anti-inflammatory and anti-cancer activities. In vitro studies have demonstrated that ETC-216 inhibits the production of pro-inflammatory cytokines and chemokines. Additionally, ETC-216 has been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of ETC-216 is its unique physicochemical properties, which make it a promising candidate for use in liquid crystal displays and as a chiral dopant in liquid crystal mixtures. Additionally, its anti-inflammatory and anti-cancer activities make it a potential candidate for drug development. However, the mechanism of action of ETC-216 is not well understood, and further studies are needed to elucidate its biological activities.
Direcciones Futuras
For ETC-216 research include further studies to elucidate its mechanism of action and to determine its potential as a therapeutic agent for various diseases, including cancer and inflammatory disorders. Additionally, studies to optimize the synthesis method of ETC-216 and to develop new derivatives with improved biological activities are needed.
Aplicaciones Científicas De Investigación
ETC-216 has been studied for its potential application as a liquid crystal material due to its unique physicochemical properties. It exhibits a nematic phase at room temperature, making it a promising candidate for use in liquid crystal displays. Additionally, ETC-216 has been studied for its potential as a chiral dopant in liquid crystal mixtures.
Propiedades
IUPAC Name |
1-(4-ethylcyclohexyl)-4-[4-(trifluoromethyl)phenyl]benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23F3/c1-2-15-3-5-16(6-4-15)17-7-9-18(10-8-17)19-11-13-20(14-12-19)21(22,23)24/h7-16H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IORHWXWYCBCYOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC(CC1)C2=CC=C(C=C2)C3=CC=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23F3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



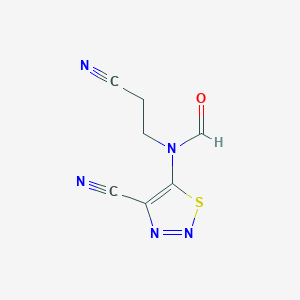
![Phenol, 2-[(6-chloro-3-pyridazinyl)oxy]-](/img/structure/B3345544.png)
![1-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]azepin-8-amine](/img/structure/B3345549.png)
